Ethyl 2,2-difluoro-3-oxopropanoate
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Overview
Description
Ethyl 2,2-difluoro-3-oxopropanoate is an organic compound with the molecular formula C5H6F2O3. This compound is characterized by the presence of two fluorine atoms and a keto group, making it a valuable intermediate in various chemical reactions and applications. Its unique structure imparts distinct chemical properties that are exploited in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2-difluoro-3-oxopropanoate can be synthesized through several methods. One common approach involves the Krapcho decarboxylation of this compound, which is promoted by Yb(OTf)3. This reaction generates difluoroenolates, which can then be used in subsequent aldol reactions .
Industrial Production Methods: Industrial production of this compound typically involves the use of bench-stable and nonhygroscopic precursors to ensure high yield and purity. The process is designed to be environmentally friendly, often utilizing one-pot reactions to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-difluoro-3-oxopropanoate undergoes various chemical reactions, including:
Decarboxylation: This reaction is used to generate difluoroenolates, which can participate in aldol reactions.
Aldol Reactions: The difluoroenolates formed from decarboxylation can react with a wide range of carbonyl compounds to form aldol products.
Common Reagents and Conditions:
Yb(OTf)3: Used as a catalyst in the Krapcho decarboxylation reaction.
Carbonyl Compounds: React with difluoroenolates in aldol reactions to form various products.
Major Products:
Difluoroenolates: Formed from the decarboxylation of this compound.
Aldol Products: Result from the reaction of difluoroenolates with carbonyl compounds.
Scientific Research Applications
Ethyl 2,2-difluoro-3-oxopropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-3-oxopropanoate involves its ability to form difluoroenolates through decarboxylation. These enolates can then participate in various chemical reactions, such as aldol reactions, to form complex molecules. The presence of fluorine atoms in the compound enhances its lipophilicity, metabolic stability, and solubility, making it a valuable intermediate in drug design .
Comparison with Similar Compounds
Ethyl 2,2-difluoro-3-oxopropanoate can be compared with other similar compounds, such as:
2,2-Difluoro-3-oxopropanoic acid: Shares a similar structure but lacks the ethyl ester group.
2,2-Difluoro-3-oxopropanoic acid methyl ester: Similar to this compound but with a methyl ester group instead of an ethyl ester group.
Uniqueness: The presence of the ethyl ester group in this compound provides unique reactivity and properties compared to its analogs. This makes it a valuable intermediate in various synthetic applications and enhances its potential in drug design and development .
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c1-2-10-4(9)5(6,7)3-8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMVUBHLNZQHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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